molecular formula C8H16ClNO B2649144 3-(Oxan-4-yl)azetidine hydrochloride CAS No. 251569-98-9

3-(Oxan-4-yl)azetidine hydrochloride

Cat. No.: B2649144
CAS No.: 251569-98-9
M. Wt: 177.67
InChI Key: DYINCMUIGZNOGL-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)azetidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is known for its unique structure, which includes a four-membered azetidine ring fused with a tetrahydropyran ring, making it a valuable compound in various fields of study.

Scientific Research Applications

3-(Oxan-4-yl)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-(Oxan-4-yl)azetidine hydrochloride are not mentioned in the sources I found, azetidines in general have been the subject of recent advances in chemistry . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . Future research may continue to explore the unique properties and potential applications of azetidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)azetidine hydrochloride typically involves the reaction of azetidine with tetrahydropyran under specific conditions. One common method includes the use of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) . This method is versatile and can be adapted to produce various derivatives of azetidine.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)azetidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, acetonitrile, methanol, potassium permanganate, and lithium aluminum hydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvent systems .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, making it a versatile tool in drug discovery and development. The ring strain in the azetidine ring contributes to its reactivity, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: These compounds also contain a three-membered nitrogen-containing ring but are less stable and more reactive than azetidines.

    Pyrrolidines: These compounds have a five-membered nitrogen-containing ring and are more stable but less reactive than azetidines.

Uniqueness

3-(Oxan-4-yl)azetidine hydrochloride stands out due to its unique combination of a four-membered azetidine ring and a tetrahydropyran ring. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(oxan-4-yl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINCMUIGZNOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251569-98-9
Record name 3-(oxan-4-yl)azetidine hydrochloride
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